![molecular formula C18H20N4O4S B1375033 tert-Butyl-5-Tosyl-5H-Pyrrolo[2,3-b]pyrazin-2-ylcarbamate CAS No. 1201187-44-1](/img/structure/B1375033.png)

tert-Butyl-5-Tosyl-5H-Pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Übersicht

Beschreibung

Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

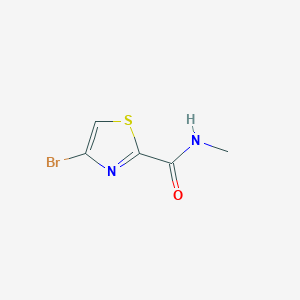

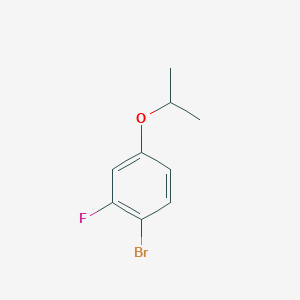

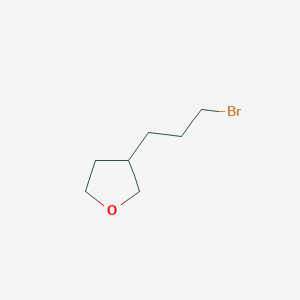

Synthese von tricyclischen Heterocyclen

Diese Verbindung wird als Reagenz bei der synthetischen Herstellung von tricyclischen Heterocyclen verwendet . Diese Heterocyclen sind dreiringige Strukturen, die mindestens ein Nicht-Kohlenstoffatom (Heteroatom) enthalten, das in verschiedenen chemischen Reaktionen nützlich sein kann.

Kinase-Inhibitorische Aktivität

Die Verbindung spielt eine entscheidende Rolle bei der Herstellung von neuartigen, stickstoffhaltigen tricyclischen Verbindungen als Kinase-Inhibitoren . Kinase-Inhibitoren sind bedeutsam bei der Behandlung von Krankheiten wie Krebs und Entzündungen, indem sie Signale innerhalb von Zellen blockieren (inhibieren).

Behandlung von Immunologischen Zuständen

Die mit dieser Verbindung synthetisierten tricyclischen Verbindungen haben potentielle therapeutische Anwendungen für die Behandlung von immunologischen Zuständen . Diese Zustände betreffen das Immunsystem, und die Verbindungen können helfen, seine Reaktion zu modulieren.

Behandlung von onkologischen Zuständen

In ähnlicher Weise werden diese tricyclischen Verbindungen als potentielle Therapeutika zur Behandlung von onkologischen Zuständen entwickelt . Onkologische Zustände beziehen sich auf Tumoren und Krebs, und diese Verbindungen können helfen, das Wachstum von Krebszellen zu hemmen.

Synthese von Upadacitinib

Diese Verbindung, auch bekannt als Upadacitinib-Zwischenprodukt 2, könnte bei der Synthese und den Eigenschaftsstudien von Upadacitinib verwendet werden . Upadacitinib ist ein Medikament zur Behandlung von rheumatoider Arthritis.

Zwischenprodukt der organischen Synthese

Oft als Zwischenprodukte der organischen Synthese verwendet , kann diese Verbindung in verschiedenen Laborforschungs- und chemischen Produktionsprozessen eingesetzt werden. Sie hilft bei der Bildung komplexerer organischer Verbindungen.

Wirkmechanismus

Target of Action

Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, also known as upadacitinib intermediate 2 , is primarily used in the synthesis of tricyclic heterocycles . These compounds have potential kinase inhibitory activity , suggesting that kinases are the primary targets of this compound. Kinases play a crucial role in cellular signaling and are often implicated in conditions such as cancer and immune disorders .

Mode of Action

The compound interacts with its kinase targets by inhibiting their activity . This inhibition can alter the phosphorylation state of proteins within the cell, leading to changes in cellular signaling pathways .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific kinases it targets. These could include pathways involved in cell growth, proliferation, and immune response .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .

Result of Action

The inhibition of kinase activity by this compound can lead to a variety of molecular and cellular effects. These effects would depend on the specific kinases targeted and could include altered cell growth, changes in immune response, or apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to inhibit its target kinases . .

Eigenschaften

IUPAC Name |

tert-butyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-12-5-7-13(8-6-12)27(24,25)22-10-9-14-16(22)19-11-15(20-14)21-17(23)26-18(2,3)4/h5-11H,1-4H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMJGYRFMXFNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201187-44-1 | |

| Record name | 1,1-Dimethylethyl N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6GM5UL9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)

![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)

![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)

![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)